Lipophilicity (XLogP3) Differentiation Between 2,3,6- and 2,4,6-Trichlorophenyl Methanesulfonamide Regioisomers
The target compound (2,3,6-trichloro substitution) exhibits an XLogP3 of 2.2, compared to 2.8 for the 2,4,6-trichloro isomer N-(2,4,6-trichlorophenyl)methanesulfonamide [1][2]. This represents a 0.6 log unit difference, corresponding to a ~4-fold lower predicted octanol-water partition coefficient for the 2,3,6-isomer. The lower lipophilicity arises from the altered electronic and steric environment imposed by the 2,3,6-chlorine arrangement, which affects the compound's membrane permeability and non-specific protein binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(2,4,6-Trichlorophenyl)methanesulfonamide: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.6 (target less lipophilic by ~4-fold) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release); standardized computational method |
Why This Matters
A 0.6 log unit difference in XLogP can significantly alter ADME properties, making the 2,3,6-isomer a preferred choice when lower lipophilicity is desired to reduce off-target binding or improve aqueous solubility in biological assays.
- [1] PubChem. Computed Properties for CID 78986236: XLogP3 = 2.2. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for CID 3561660 (N-(2,4,6-Trichlorophenyl)methanesulfonamide): XLogP3-AA = 2.8. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
